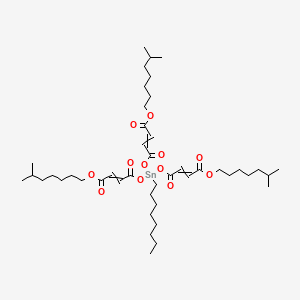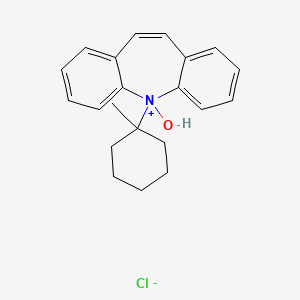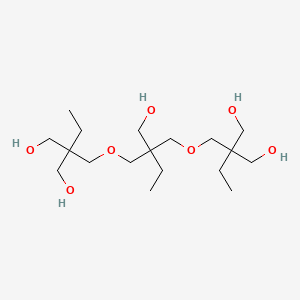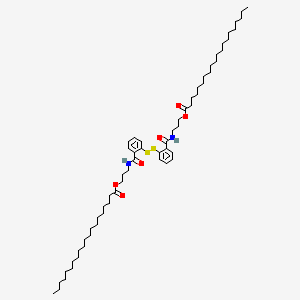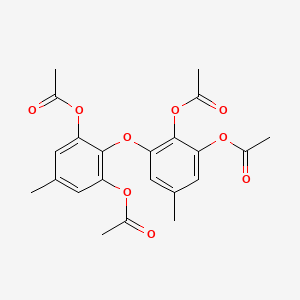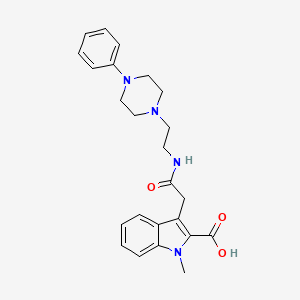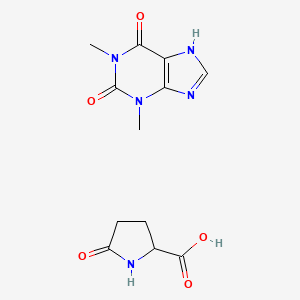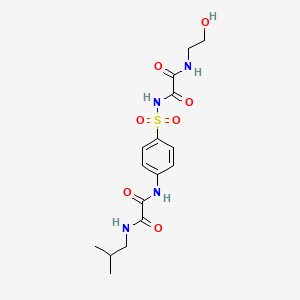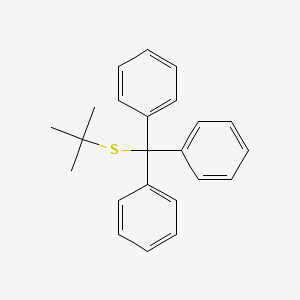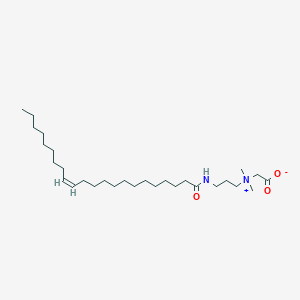
Erucamidopropyl betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erucamidopropyl betaine is a zwitterionic surfactant derived from erucic acid and dimethylaminopropylamine. It is commonly used in personal care products, such as shampoos and conditioners, due to its excellent foaming and cleansing properties. The compound is known for its mildness and ability to reduce irritation, making it suitable for sensitive skin formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Erucamidopropyl betaine is synthesized through the reaction of erucic acid with dimethylaminopropylamine, followed by quaternization with chloroacetic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
-
Step 1: Amidation
Reactants: Erucic acid and dimethylaminopropylamine
Conditions: Elevated temperature (around 80-100°C) and the presence of a catalyst
Product: Erucamidopropylamine
-
Step 2: Quaternization
Reactants: Erucamidopropylamine and chloroacetic acid
Conditions: Controlled pH (around 7-8) and moderate temperature (50-60°C)
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing to ensure high yield and purity. The process is optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Erucamidopropyl betaine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the betaine to its corresponding amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as halides or hydroxides under basic conditions.
Major Products
Oxidation: Erucamidopropylamine oxide
Reduction: Erucamidopropylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Erucamidopropyl betaine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and protein purification processes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in enhanced oil recovery, textile processing, and as a component in cleaning products.
Mechanism of Action
Erucamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better wetting and spreading of liquids. The compound interacts with both hydrophobic and hydrophilic surfaces, making it effective in emulsifying oils and dispersing particles. Its amphoteric nature allows it to function in a wide range of pH conditions, enhancing its versatility in various applications.
Comparison with Similar Compounds
Similar Compounds
- Cocamidopropyl betaine
- Lauramidopropyl betaine
- Oleamidopropyl betaine
Comparison
Erucamidopropyl betaine is unique due to its long hydrophobic tail derived from erucic acid, which imparts distinct properties such as higher viscosity and better emulsifying capabilities compared to shorter-chain betaines like cocamidopropyl betaine. This makes it particularly useful in applications requiring enhanced thickening and stabilization.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in personal care, scientific research, and industrial processes. Its unique properties and mildness make it an essential ingredient in many formulations, highlighting its importance in various fields.
Properties
CAS No. |
149879-98-1 |
|---|---|
Molecular Formula |
C29H56N2O3 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
2-[3-[[(Z)-docos-13-enoyl]amino]propyl-dimethylazaniumyl]acetate |
InChI |
InChI=1S/C29H56N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28(32)30-25-23-26-31(2,3)27-29(33)34/h11-12H,4-10,13-27H2,1-3H3,(H-,30,32,33,34)/b12-11- |
InChI Key |
GEGGDDNVHQPTCS-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
